![molecular formula C20H17ClF3N3O2 B2743636 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-74-4](/img/structure/B2743636.png)
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzyl group, a pyridinyl group, an amino group, and a hydroxy group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group . The pyridinyl group is a nitrogen-containing aromatic ring, similar to benzene but with one carbon atom replaced by nitrogen . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms . The hydroxy group (-OH) is a functional group consisting of a hydrogen atom bonded to an oxygen atom, which in turn is bonded to the carbon atom of the organic molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzyl and pyridinyl groups are both aromatic and planar, while the amino and hydroxy groups could participate in hydrogen bonding, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The benzyl and pyridinyl groups might undergo electrophilic aromatic substitution reactions. The amino group, being a strong nucleophile and base, could participate in nucleophilic substitution and elimination reactions. The hydroxy group could be involved in condensation reactions or could act as a weak acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings. The compound might be soluble in organic solvents due to its aromatic rings, but its solubility in water would be increased by the presence of the amino and hydroxy groups .Applications De Recherche Scientifique
Crystal Structure Analysis
The study of dabigatran etexilate tetrahydrate reveals insights into the crystal structure, showcasing the dihedral angles formed by benzene and pyridine rings with the benzimidazole mean plane. This research highlights the significance of intramolecular hydrogen bonding and the role of water molecules in the crystal formation, offering a foundational understanding of the compound's structural properties (Hong-qiang Liu et al., 2012).
Synthesis and Reactions
Research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrates the versatility of pyridone derivatives in chemical reactions, leading to the formation of complex structures. This work provides a basis for exploring new chemical pathways and potential applications in medicinal chemistry (R. Mekheimer et al., 1997).
Intramolecular Hydrogen Bonding
The investigation into intramolecular hydrogen bonding and tautomerism in Schiff bases emphasizes the compound's potential in studying chemical equilibrium and tautomerism. This research sheds light on the dynamic nature of chemical structures and their transformations, which could be relevant for designing drugs with specific targeting mechanisms (H. Nazır et al., 2000).
Characterization of Derivatives
Studies on the characterization of fluorinated ethylchloroformate derivatives of protein amino acids using gas chromatography/mass spectrometry explore the application of pyridone derivatives in analytical chemistry, particularly in enhancing the detection sensitivity of biological molecules. This research contributes to the development of more accurate and sensitive analytical techniques (Mahnaz Vatankhah et al., 1994).
Coordination Polymers
The synthesis of a novel coordination polymer containing both interdigitated 1D chains and interpenetrated 2D grids from a reaction involving zinc perchlorate and a pyridinecarboxylate bridging ligand highlights the potential of pyridone derivatives in materials science. Such compounds could be utilized in the development of new materials with specific electronic or structural properties (P. Ayyappan et al., 2002).
Propriétés
IUPAC Name |
3-benzyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2/c21-16-11-14(20(22,23)24)12-26-18(16)25-7-9-27-8-6-17(28)15(19(27)29)10-13-4-2-1-3-5-13/h1-6,8,11-12,28H,7,9-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJIYXOQBYFNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)
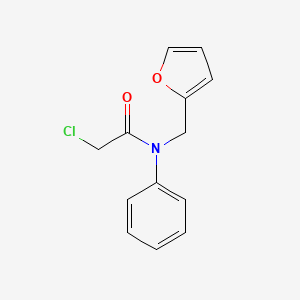
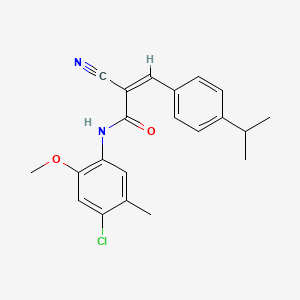

![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B2743560.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
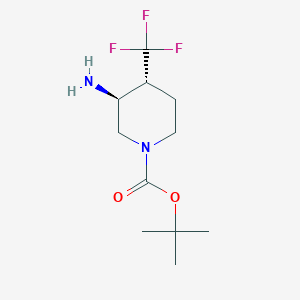
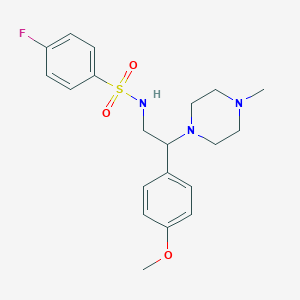
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)
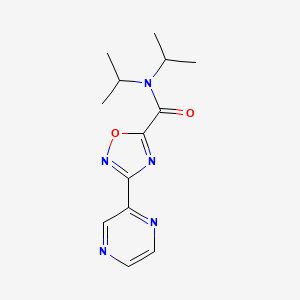
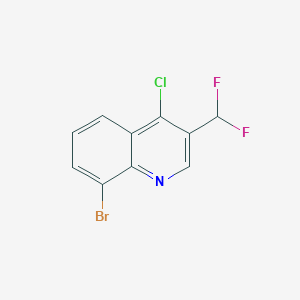
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)
